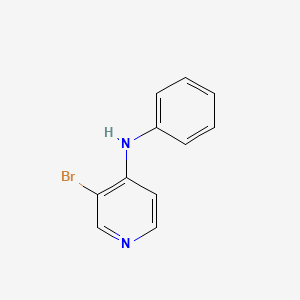

3-bromo-N-phenylpyridin-4-amine

Description

Properties

IUPAC Name |

3-bromo-N-phenylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMYJFMOWMYRSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-bromo-N-phenylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 3-bromo-N-phenylpyridin-4-amine, a key building block in medicinal chemistry and drug development. The described methodology focuses on a modern, high-yield approach, offering a significant improvement over classical methods. This document includes detailed experimental protocols for the key synthetic steps, a summary of quantitative data, and a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting.

Introduction

3-bromo-N-phenylpyridin-4-amine is a valuable heterocyclic amine derivative frequently utilized as a scaffold in the synthesis of pharmacologically active molecules. The strategic placement of the bromine atom and the phenylamino group on the pyridine ring allows for diverse subsequent chemical modifications, such as cross-coupling reactions, making it an important intermediate for creating libraries of compounds for drug discovery. This guide details a robust synthesis pathway that is amenable to scale-up and provides good yields.

Synthesis Pathway Overview

The synthesis of 3-bromo-N-phenylpyridin-4-amine is achieved through a two-step process. The first step involves the bromination of 4-aminopyridine to produce the key intermediate, 4-amino-3-bromopyridine. The second and final step is a palladium-catalyzed Buchwald-Hartwig N-arylation reaction, which couples 4-amino-3-bromopyridine with an aryl halide to form the desired product. This modern cross-coupling method is known for its efficiency and functional group tolerance.

Experimental Protocols

Step 1: Synthesis of 4-amino-3-bromopyridine (Starting Material)

This protocol outlines the synthesis of the precursor required for the final N-arylation step.

-

Reaction: Bromination of 4-aminopyridine.

-

Reagents and Materials:

-

4-aminopyridine

-

N-bromosuccinimide (NBS)

-

Acetonitrile

-

-

Procedure:

-

In a reaction vessel, a mixture of 4-aminopyridine (20.0 g, 0.21 mol) and acetonitrile (300.0 mL) is prepared.

-

The mixture is cooled to 0 °C.

-

N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) is added in batches at 0 °C. The reaction should be protected from light.

-

The reaction mixture is then stirred at room temperature for 24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography (silica gel, dichloromethane/methanol = 20:1) to yield 4-amino-3-bromopyridine.[1]

-

Step 2: Synthesis of 3-bromo-N-phenylpyridin-4-amine

This protocol details the final Buchwald-Hartwig N-arylation to produce the target compound.

-

Reaction: Palladium-catalyzed N-arylation of 4-amino-3-bromopyridine.

-

Reagents and Materials:

-

4-amino-3-bromopyridine

-

Iodobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XantPhos

-

Sodium tert-butoxide (t-BuONa)

-

Dry Toluene

-

-

Procedure:

-

A sealed tube equipped with a magnetic stir bar is charged with Pd₂(dba)₃ (4 mol %), XantPhos (8 mol %), and t-BuONa (2 equivalents).

-

4-amino-3-bromopyridine (1 equivalent) and dry toluene (to achieve a concentration of 0.2 M) are added to the tube.

-

Finally, iodobenzene (1.2 equivalents) is added.

-

The reaction mixture is stirred for 6 hours at 110 °C.

-

After the reaction is complete, the crude product is filtered through a pad of Celite.

-

The desired product is isolated by purification via column chromatography (silica gel, EtOAc:hexane with gradient).[2]

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-bromo-N-phenylpyridin-4-amine and its precursor.

| Step | Product | Starting Material | Yield | Appearance | Analytical Data |

| 1 | 4-amino-3-bromopyridine | 4-aminopyridine | 91.4%[1] | Light yellow solid[1] | ESI-MS: m/z 172.9 [M+H]⁺[1] |

| 2 | 3-bromo-N-phenylpyridin-4-amine | 4-amino-3-bromopyridine | 87%[2] | Beige solid[2] or Yellow solid[3] | LC/MS (ESI, m/z): [M+1]⁺ = 250.1[3] |

Reaction Pathway Diagram

The synthesis pathway detailed in this guide provides a clear and efficient method for the preparation of 3-bromo-N-phenylpyridin-4-amine. The use of a modern palladium-catalyzed N-arylation in the final step ensures a high yield and a straightforward purification process. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the reliable production of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-N-phenylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-bromo-N-phenylpyridin-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document presents a combination of computationally predicted values and detailed, standardized experimental protocols for their empirical determination. The included data and methodologies are intended to support research and development activities, offering a foundational understanding of the compound's behavior in various chemical and biological systems. This guide also features a generalized experimental workflow for the synthesis and purification of N-arylpyridin-4-amines, providing a practical framework for its laboratory preparation.

Introduction

3-bromo-N-phenylpyridin-4-amine is a substituted pyridine derivative featuring a bromine atom and a phenylamino group. Such scaffolds are of significant interest in drug discovery due to their presence in a variety of biologically active molecules. The physicochemical properties of this compound are critical determinants of its behavior, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and potential for chemical synthesis modifications. This guide aims to provide a centralized resource of these key parameters to facilitate its application in research.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-bromo-N-phenylpyridin-4-amine. These values were obtained using the SwissADME web tool, a widely used platform for in silico drug discovery.

| Property | Predicted Value | Unit | Notes |

| Molecular Formula | C₁₁H₉BrN₂ | - | - |

| Molecular Weight | 249.11 | g/mol | - |

| Melting Point | Not available | °C | Requires experimental determination. |

| Boiling Point | Not available | °C | Requires experimental determination under reduced pressure to avoid decomposition. |

| pKa (most basic) | 4.85 | - | Refers to the pyridinic nitrogen, indicating it is a weak base. |

| LogP (Octanol/Water) | 2.87 | - | Indicates moderate lipophilicity. |

| Water Solubility | -3.13 (log mol/L) | logS | Corresponds to a predicted solubility of 0.186 mg/mL. The compound is predicted to be moderately soluble. |

| Topological Polar Surface Area (TPSA) | 38.14 | Ų | Suggests good potential for membrane permeability. |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental procedures that can be employed to empirically determine the physicochemical properties of 3-bromo-N-phenylpyridin-4-amine.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity.

Methodology: Capillary Melting Point

-

Sample Preparation: A small amount of dry, crystalline 3-bromo-N-phenylpyridin-4-amine is finely powdered and packed into a thin-walled glass capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is rapidly increased to about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.

-

-

Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Octanol/Water Partition Coefficient (LogP) Determination

The LogP value is a measure of a compound's lipophilicity and is crucial for predicting its ADME properties.

Methodology: Shake-Flask Method (OECD 107)

-

Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for LogD) are pre-saturated with each other by shaking for 24 hours, followed by separation of the two phases.

-

Procedure:

-

A known amount of 3-bromo-N-phenylpyridin-4-amine is dissolved in the n-octanol phase.

-

An equal volume of the pre-saturated aqueous phase is added to a flask.

-

The flask is sealed and shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically for several hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a critical factor for drug absorption and formulation.

Methodology: Kinetic Solubility Assay

-

Stock Solution Preparation: A high-concentration stock solution of 3-bromo-N-phenylpyridin-4-amine is prepared in dimethyl sulfoxide (DMSO).

-

Procedure:

-

A small aliquot of the DMSO stock solution is added to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a microplate well.

-

The plate is sealed and shaken at a constant temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound in excess of its solubility.

-

-

Analysis:

-

The plate is centrifuged to pellet the precipitate.

-

A sample of the supernatant is carefully removed and its absorbance is measured using a UV-Vis plate reader at the compound's λmax.

-

Alternatively, the supernatant can be analyzed by HPLC to determine the concentration of the dissolved compound.

-

-

Quantification: The solubility is determined by comparing the analytical response to a standard curve prepared from known concentrations of the compound.

Acid Dissociation Constant (pKa) Determination

The pKa value provides insight into the ionization state of the molecule at different pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of 3-bromo-N-phenylpyridin-4-amine of known concentration (e.g., 1 mM) is prepared in an aqueous or mixed aqueous/organic solvent system. The ionic strength is kept constant with a background electrolyte like KCl.

-

Apparatus: A calibrated pH meter with a combination glass electrode and an automated titrator are used.

-

Procedure:

-

The solution is first acidified with a standard solution of a strong acid (e.g., 0.1 M HCl) to a low pH to ensure complete protonation of the basic centers.

-

The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

-

Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point, where half of the basic sites have been neutralized. This can be done by analyzing the first derivative of the titration curve to find the inflection point.

Synthesis and Purification Workflow

As no specific biological signaling pathway has been identified for 3-bromo-N-phenylpyridin-4-amine, a general experimental workflow for its synthesis and purification is presented below. This workflow is based on common synthetic routes for N-aryl-4-aminopyridines, such as the Buchwald-Hartwig amination.

Caption: General workflow for the synthesis and purification of 3-bromo-N-phenylpyridin-4-amine.

Conclusion

This technical guide provides a foundational set of predicted physicochemical data for 3-bromo-N-phenylpyridin-4-amine and outlines robust, standard protocols for the experimental determination of these properties. The provided information and methodologies are intended to be a valuable resource for researchers in medicinal chemistry and related fields, enabling a more informed approach to the design of studies involving this compound. The generalized synthesis workflow offers a practical starting point for its laboratory preparation. It is recommended that the predicted values be confirmed experimentally for any critical applications.

Technical Guide: 3-bromo-N-phenylpyridin-4-amine and Structurally Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-bromo-N-phenylpyridin-4-amine and its structural analogs. As a specific CAS number for 3-bromo-N-phenylpyridin-4-amine has not been identified in public databases, this document focuses on its predicted structure, plausible synthetic routes, and available data for closely related compounds to serve as a valuable resource for research and development.

Structure and CAS Number

Predicted Structure:

For reference, data for structurally similar compounds are provided in the following sections.

Physicochemical Properties of Structurally Related Compounds

Quantitative data for compounds structurally related to 3-bromo-N-phenylpyridin-4-amine are summarized in the table below. This information is crucial for understanding the potential properties of the target compound and for designing synthetic and analytical procedures.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 3-bromo-2-phenylpyridin-4-amine | 1381943-63-0 | C₁₁H₉BrN₂ | 249.11 | Isomer with phenyl group at position 2.[1][2] |

| 3-bromo-N-methylpyridin-4-amine | 84539-38-8 | C₆H₇BrN₂ | 187.04 | N-methyl analog.[3] |

| N-phenylpyridin-4-amine | 22961-45-1 | C₁₁H₁₀N₂ | 170.21 | Parent compound without the bromine substituent.[4] |

| 3-bromo-N,N-dimethylpyridin-4-amine | Not Available | C₇H₉BrN₂ | 201.07 | N,N-dimethyl analog. |

Synthetic Methodologies

The synthesis of 3-bromo-N-phenylpyridin-4-amine can be approached through several established synthetic strategies in organic chemistry. The most plausible routes involve the formation of the carbon-nitrogen bond between the pyridine and phenyl rings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5][6] This method is highly versatile and tolerates a wide range of functional groups. A potential synthetic pathway to 3-bromo-N-phenylpyridin-4-amine would involve the reaction of a di-halogenated pyridine, such as 3-bromo-4-chloropyridine, with aniline in the presence of a palladium catalyst and a suitable phosphine ligand. The regioselectivity of the reaction would be a critical factor to consider.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is another viable method, particularly if the pyridine ring is activated by electron-withdrawing groups.[7][8][9] The reaction of a 3-bromo-4-halopyridine (where the halogen at position 4 is a good leaving group, such as fluorine) with aniline could yield the desired product. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.

Alternative Synthetic Routes

Other potential synthetic strategies include the bromination of N-phenylpyridin-4-amine or a deaminative bromination of a corresponding amino-substituted precursor.[10][11] The feasibility of these routes would depend on the regioselectivity of the bromination and the availability of the starting materials.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols based on established literature procedures for similar compounds.[12] These should be adapted and optimized for the specific synthesis of 3-bromo-N-phenylpyridin-4-amine.

General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried Schlenk flask, add the aryl halide (e.g., 3-bromo-4-chloropyridine, 1.0 eq), the amine (e.g., aniline, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Biological Activity

While there is no specific biological data for 3-bromo-N-phenylpyridin-4-amine, the aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active molecules. Derivatives of N-phenylpyridinamine have been investigated for various therapeutic applications. For instance, certain N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity or altering its selectivity.

Conclusion

This technical guide provides a foundational understanding of 3-bromo-N-phenylpyridin-4-amine, a compound for which specific data is not yet publicly available. By presenting its predicted structure, outlining plausible and robust synthetic methodologies, and providing data on structurally related compounds, this document serves as a valuable starting point for researchers and scientists interested in the synthesis and evaluation of this and similar molecules for applications in drug discovery and materials science. The provided experimental guidelines offer a practical framework for the synthesis of this novel compound.

References

- 1. keyorganics.net [keyorganics.net]

- 2. 3-BROMO-2-PHENYLPYRIDIN-4-AMINE | 1381943-63-0 [chemicalbook.com]

- 3. 84539-38-8|3-Bromo-N-methylpyridin-4-amine|BLD Pharm [bldpharm.com]

- 4. N-phenylpyridin-4-amine | C11H10N2 | CID 89945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deaminative bromination, chlorination, and iodination of primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Spectroscopic and Synthetic Overview of 3-bromo-N-phenylpyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate and present the available spectroscopic and synthetic data for the compound 3-bromo-N-phenylpyridin-4-amine. Due to the limited availability of comprehensive experimental data in publicly accessible databases and literature, this document outlines the general synthetic approaches and expected spectroscopic characteristics based on the analysis of structurally similar compounds. The provided information aims to guide researchers in the synthesis, purification, and characterization of this and related aminopyridine derivatives.

Introduction

3-bromo-N-phenylpyridin-4-amine belongs to the class of aminopyridines, a group of compounds with significant interest in medicinal chemistry and materials science. The introduction of a bromine atom and a phenyl group to the aminopyridine scaffold can significantly influence its physicochemical properties, including its reactivity, lipophilicity, and potential for intermolecular interactions. Accurate spectroscopic data (Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS, and Infrared Spectroscopy - IR) is paramount for the unambiguous identification and characterization of this compound, while well-defined experimental protocols are crucial for its reproducible synthesis and purification.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 3-bromo-N-phenylpyridin-4-amine.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyridine H-2 | 8.1 - 8.3 | s | - |

| Pyridine H-5 | 6.8 - 7.0 | d | ~5-6 |

| Pyridine H-6 | 8.2 - 8.4 | d | ~5-6 |

| Phenyl H (ortho) | 7.2 - 7.4 | d | ~7-8 |

| Phenyl H (meta) | 7.3 - 7.5 | t | ~7-8 |

| Phenyl H (para) | 7.1 - 7.3 | t | ~7-8 |

| N-H | 8.5 - 9.5 | s (broad) | - |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-bromo-N-phenylpyridin-4-amine.

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 148 - 152 |

| Pyridine C-3 | 105 - 110 |

| Pyridine C-4 | 150 - 155 |

| Pyridine C-5 | 115 - 120 |

| Pyridine C-6 | 145 - 150 |

| Phenyl C-1' | 138 - 142 |

| Phenyl C-2'/6' | 120 - 125 |

| Phenyl C-3'/5' | 128 - 132 |

| Phenyl C-4' | 122 - 127 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for 3-bromo-N-phenylpyridin-4-amine (C₁₁H₉BrN₂).

| Ion | Predicted m/z | Notes |

| [M]⁺ | 248/250 | Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) |

| [M+H]⁺ | 249/251 | Isotopic pattern for one bromine atom (⁷⁹Br/⁸¹Br) |

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared (IR) Absorption Bands for 3-bromo-N-phenylpyridin-4-amine.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=C Stretch (Aromatic) | 1550 - 1620 | Strong |

| C-N Stretch | 1250 - 1350 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Synthetic Approaches and Experimental Workflow

A common and effective method for the synthesis of N-aryl aminopyridines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route to form the C-N bond between an aryl halide and an amine.

General Experimental Protocol for Buchwald-Hartwig Amination

The synthesis of 3-bromo-N-phenylpyridin-4-amine can be conceptually approached via the reaction of 3-bromo-4-chloropyridine or a related 4-halopyridine with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.

Materials:

-

3-bromo-4-halopyridine (e.g., 3-bromo-4-chloropyridine)

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., BINAP, Xantphos)

-

A base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

-

Add the 3-bromo-4-halopyridine and aniline to the flask.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Synthetic workflow for 3-bromo-N-phenylpyridin-4-amine.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the literature detailing the signaling pathways or established biological activities of 3-bromo-N-phenylpyridin-4-amine. However, the aminopyridine scaffold is a known pharmacophore present in various biologically active molecules. Further research would be required to elucidate any potential therapeutic applications.

Conclusion

This technical guide provides a foundational overview of the predicted spectroscopic data and a viable synthetic strategy for 3-bromo-N-phenylpyridin-4-amine. The presented information is intended to be a starting point for researchers, and experimental validation of the predicted data and optimization of the synthetic protocol are essential next steps. The lack of comprehensive experimental data highlights an opportunity for further research into the synthesis, characterization, and potential applications of this compound.

Crystal Structure of 3-bromo-N-phenylpyridin-4-amine: A Search for Definitive Crystallographic Data

Researchers, scientists, and drug development professionals seeking detailed crystallographic information on 3-bromo-N-phenylpyridin-4-amine will find that, despite extensive searches of publicly available databases and scientific literature, the specific crystal structure of this compound has not been reported.

This in-depth technical guide sought to provide comprehensive quantitative data, detailed experimental protocols, and visualizations related to the crystal structure of 3-bromo-N-phenylpyridin-4-amine. However, a thorough investigation of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and other scientific repositories, yielded no specific crystallographic information file (CIF) or published research detailing the single-crystal X-ray analysis of this particular molecule.

While information on chemically related compounds is available, the precise arrangement of atoms, bond lengths, bond angles, and unit cell parameters for 3-bromo-N-phenylpyridin-4-amine remains uncharacterized in the public domain. The synthesis of various bromo-substituted aminopyridines has been documented in the literature, but these studies do not extend to the growth of single crystals and subsequent X-ray diffraction analysis necessary to elucidate the solid-state structure.

Information on Structurally Related Compounds

To provide context for researchers, crystallographic data for some structurally similar, yet distinct, molecules have been identified. For instance, the crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine has been determined and its details are publicly accessible. This and other related structures can offer insights into potential intermolecular interactions and packing motifs that might be anticipated for 3-bromo-N-phenylpyridin-4-amine. However, direct extrapolation of quantitative structural data is not feasible due to the unique electronic and steric influences of the N-phenyl substituent in the target compound.

Future Outlook and Avenues for Research

The absence of a determined crystal structure for 3-bromo-N-phenylpyridin-4-amine presents an opportunity for further research. Elucidation of its three-dimensional structure would be invaluable for:

-

Computational Modeling: Providing an accurate starting point for molecular docking studies and simulations to predict its binding affinity and mode of action with biological targets.

-

Structure-Activity Relationship (SAR) Studies: Enabling a deeper understanding of how its specific structural features contribute to its biological activity, thus guiding the design of more potent and selective analogs.

-

Solid-State Characterization: Informing on its physicochemical properties, such as solubility, stability, and polymorphism, which are critical for drug development and formulation.

Researchers interested in this molecule are encouraged to pursue its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. Such a study would represent a novel contribution to the field of medicinal and materials chemistry.

Logical Workflow for Crystal Structure Determination

For researchers embarking on the determination of the crystal structure of 3-bromo-N-phenylpyridin-4-amine, a typical experimental workflow is outlined below.

Caption: A generalized workflow for the determination of a novel small molecule crystal structure.

In-depth Technical Guide: Biological Activity of 3-bromo-N-phenylpyridin-4-amine

Disclaimer: Extensive literature searches did not yield specific biological activity data, experimental protocols, or defined signaling pathways for the compound 3-bromo-N-phenylpyridin-4-amine. The following guide is a structured template illustrating how such information would be presented if available, drawing on general methodologies and data presentation formats common in medicinal chemistry and pharmacology for analogous pyridine-containing compounds. This document is for illustrative purposes and does not contain factual data for the specified molecule.

Introduction

Substituted pyridines are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals. Their versatile chemical nature allows for diverse functionalization, leading to a wide array of pharmacological activities, including but not limited to, antiviral, antibacterial, and kinase inhibitory effects. This guide aims to provide a comprehensive technical overview of the biological activity of the specific compound 3-bromo-N-phenylpyridin-4-amine, covering its synthesis, mechanism of action, and quantitative biological data.

Synthesis

A plausible synthetic route for 3-bromo-N-phenylpyridin-4-amine could involve a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. A representative hypothetical protocol is provided below.

Experimental Protocol: Synthesis of 3-bromo-N-phenylpyridin-4-amine

Materials:

-

3,4-dibromopyridine

-

Aniline

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To an oven-dried Schlenk flask, add 3,4-dibromopyridine (1 equivalent), the palladium catalyst (0.02 equivalents), and the ligand (0.04 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous toluene, followed by aniline (1.1 equivalents) and the base (1.4 equivalents).

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-N-phenylpyridin-4-amine.

Characterization: The structure and purity of the synthesized compound would be confirmed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity

No specific biological activity has been reported for 3-bromo-N-phenylpyridin-4-amine in the searched scientific literature.

Based on the activities of structurally similar aminopyridine derivatives, this compound could be hypothetically screened against a panel of protein kinases, G-protein coupled receptors, or microbial targets. The following sections describe the types of data and experimental protocols that would be relevant.

Quantitative Data Summary

Should experimental data become available, it would be summarized in a tabular format for clarity and ease of comparison.

Table 1: Hypothetical Kinase Inhibitory Activity of 3-bromo-N-phenylpyridin-4-amine

| Kinase Target | IC₅₀ (nM) | Assay Type |

| Kinase A | Data not available | Biochemical |

| Kinase B | Data not available | Cell-based |

Table 2: Hypothetical Antimicrobial Activity of 3-bromo-N-phenylpyridin-4-amine

| Microbial Strain | MIC (µg/mL) | Assay Type |

| Staphylococcus aureus | Data not available | Broth microdilution |

| Escherichia coli | Data not available | Broth microdilution |

Experimental Protocols

Detailed methodologies for key hypothetical experiments are outlined below.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-bromo-N-phenylpyridin-4-amine against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Specific peptide substrate

-

ATP (Adenosine triphosphate)

-

3-bromo-N-phenylpyridin-4-amine (test compound)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent and a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Objective: To determine the lowest concentration of 3-bromo-N-phenylpyridin-4-amine that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain

-

Appropriate growth medium (e.g., Mueller-Hinton Broth)

-

3-bromo-N-phenylpyridin-4-amine (test compound)

-

Positive control antibiotic

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with a known antibiotic) and a negative control (microorganism with no compound).

-

Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

No defined signaling pathways or mechanisms of action have been elucidated for 3-bromo-N-phenylpyridin-4-amine.

If this compound were found to be a kinase inhibitor, its mechanism could involve competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. This would interrupt a specific signaling cascade.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a generic signaling pathway that could be relevant.

Caption: A generalized workflow for the synthesis and biological evaluation of a novel chemical entity.

Caption: A hypothetical signaling cascade illustrating the potential inhibitory action of 3-bromo-N-phenylpyridin-4-amine on a protein kinase.

Conclusion

While 3-bromo-N-phenylpyridin-4-amine is a synthetically accessible molecule, there is currently no publicly available data on its biological activities. The templates for experimental protocols, data presentation, and pathway diagrams provided in this guide serve as a framework for how such information would be systematically organized and presented for researchers and drug development professionals should this compound be investigated in the future. Further research is required to determine if this compound possesses any significant pharmacological properties.

Potential Mechanism of Action of 3-bromo-N-phenylpyridin-4-amine: A Technical Whitepaper

Disclaimer: Direct experimental data on the biological activity and mechanism of action of 3-bromo-N-phenylpyridin-4-amine is not available in the public domain as of the last update of this document. This guide, therefore, presents a hypothesized mechanism of action based on the known activities of structurally similar compounds. The experimental protocols and potential signaling pathways described herein are illustrative and based on common practices for analogous molecules. This document is intended for research and informational purposes only.

Introduction

3-bromo-N-phenylpyridin-4-amine belongs to the broader class of N-phenyl-amino-pyridine derivatives. While this specific molecule is not well-characterized in peer-reviewed literature, its structural motifs are present in numerous compounds with established biological activities. Notably, the N-phenylpyridin-4-amine scaffold is a key feature in a variety of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention.

This whitepaper will explore the potential mechanism of action of 3-bromo-N-phenylpyridin-4-amine as a putative kinase inhibitor, drawing parallels from closely related and well-studied molecules.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the available literature for analogous compounds, the most probable mechanism of action for 3-bromo-N-phenylpyridin-4-amine is the inhibition of one or more protein kinases. Several studies on N-(pyridin-3-yl)pyrimidin-4-amine and 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine derivatives have demonstrated potent inhibitory activity against various kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The N-phenyl-amino-pyridine core can form key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition. The bromo and phenyl substituents would likely occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity of the compound.

Potential Signaling Pathway Involvement

Given the potential for kinase inhibition, 3-bromo-N-phenylpyridin-4-amine could modulate a variety of signaling pathways depending on its kinase selectivity. A generalized signaling pathway that could be affected is depicted below.

Caption: Hypothesized mechanism of 3-bromo-N-phenylpyridin-4-amine as a receptor tyrosine kinase inhibitor.

Quantitative Data Summary

No quantitative data such as IC50, EC50, or binding affinities for 3-bromo-N-phenylpyridin-4-amine have been reported in the scientific literature. For structurally related compounds, a wide range of potencies has been observed, from nanomolar to micromolar, depending on the specific kinase target and the exact chemical structure. A hypothetical table for future experimental data is provided below for illustrative purposes.

Table 1: Hypothetical Quantitative Data for 3-bromo-N-phenylpyridin-4-amine

| Target Kinase | Assay Type | IC50 (nM) |

| Kinase A | Biochemical | Data not available |

| Kinase B | Cell-based | Data not available |

| Kinase C | Binding Assay | Data not available |

Experimental Protocols

To elucidate the mechanism of action of 3-bromo-N-phenylpyridin-4-amine, a series of standard assays would be required. The following outlines a general workflow and protocols for key experiments.

General Experimental Workflow

The workflow to characterize the potential kinase inhibitory activity of a novel compound is a multi-step process.

Caption: A general experimental workflow for characterizing a novel kinase inhibitor.

Key Experimental Methodologies

4.2.1. In Vitro Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a purified kinase.

-

Principle: A luminescent ATP detection assay (e.g., Kinase-Glo®) can be used. The amount of ATP remaining after a kinase reaction is inversely correlated with kinase activity.

-

Protocol:

-

Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a suitable buffer.

-

Add varying concentrations of 3-bromo-N-phenylpyridin-4-amine (typically in a serial dilution) to the reaction mixture in a 96- or 384-well plate. Include appropriate positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the ATP detection reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

4.2.2. Cell-Based Phosphorylation Assay (Western Blot)

-

Objective: To assess the ability of the compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

-

Principle: Western blotting is used to detect the levels of the phosphorylated form of a target protein in cell lysates after treatment with the compound.

-

Protocol:

-

Culture a relevant cell line (e.g., one that overexpresses the target kinase) to approximately 80% confluency.

-

Treat the cells with various concentrations of 3-bromo-N-phenylpyridin-4-amine for a specific duration.

-

If necessary, stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor).

-

Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the target protein to serve as a loading control.

-

Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

-

Conclusion

While direct evidence is currently lacking, the chemical structure of 3-bromo-N-phenylpyridin-4-amine strongly suggests that it may function as a kinase inhibitor. Its N-phenyl-amino-pyridine core is a well-established pharmacophore for targeting the ATP-binding site of various kinases. Future research, following the experimental workflows outlined in this document, is necessary to confirm this hypothesis, identify its specific kinase targets, and elucidate its precise mechanism of action and potential therapeutic applications. Researchers and drug development professionals are encouraged to use this guide as a foundational framework for initiating such investigations.

The Ascendant Therapeutic Potential of Substituted N-phenylpyridin-4-amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted N-phenylpyridin-4-amines and their structural analogues, such as anilinopyrimidines, have emerged as a pivotal scaffold in modern medicinal chemistry. Exhibiting a diverse range of biological activities, these compounds have garnered significant attention for their potential as potent and selective inhibitors of key cellular targets implicated in proliferative diseases, particularly cancer. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of substituted N-phenylpyridin-4-amines, with a focus on their roles as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinases, and the USP1/UAF1 deubiquitinase complex. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Core Compound Classes and Synthetic Strategies

The versatility of the N-phenylpyridin-4-amine core allows for extensive chemical modification, leading to the development of several classes of inhibitors with distinct biological activities. The general synthetic approaches often involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct the central C-N bond between the pyridine (or pyrimidine) and aniline moieties.

General Synthesis of N-arylpyrimidin-2-amine Derivatives

A common synthetic route to N-arylpyrimidin-2-amine derivatives involves the Buchwald-Hartwig amination.

Experimental Protocol:

-

A mixture of the corresponding amine, dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide is prepared in a reaction vessel.

-

Toluene is added as a solvent, and the reaction mixture is refluxed under a nitrogen atmosphere.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured over ice water.

-

The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under vacuum.

-

The crude product is purified by column chromatography to yield the target N-arylpyrimidin-2-amine derivatives.

Biological Activities and Key Targets

Substituted N-phenylpyridin-4-amines have demonstrated potent inhibitory activity against several key enzymes involved in cell cycle regulation and DNA damage repair.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2, a serine/threonine kinase, plays a crucial role in the G1/S phase transition of the cell cycle.[1] Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target.[2] N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors.[2][3]

Quantitative Data: CDK2 Inhibition

| Compound ID | Structure | CDK2/cyclin A2 IC50 (nM) | Antiproliferative Activity (Cell Line, IC50 in µM) | Reference |

| 7l | N-(pyridin-3-yl)pyrimidin-4-amine derivative | 64.42 | MV4-11 (0.83), HT-29 (2.12), MCF-7 (3.12), HeLa (8.61) | [2] |

| NPPA3 | N-(pyridin-3-yl)pyrimidin-4-amine analogue | Not specified in provided text | Not specified in provided text | [3] |

Experimental Protocol: CDK2/cyclin A2 Kinase Assay (ADP-Glo™ Kinase Assay) [4][5][6][7][8][9][10]

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[10]

-

Dilute CDK2/cyclin A2 enzyme, substrate (e.g., Histone H1), ATP, and test compounds in the Kinase Assay Buffer.

-

-

Kinase Reaction:

-

ADP Detection:

-

Data Acquisition:

-

Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

-

Signaling Pathway: CDK2 in Cell Cycle Regulation

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are crucial for mitotic progression, and their overexpression is linked to tumorigenesis.[11][12][13] Substituted N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[14][15]

Quantitative Data: Aurora Kinase Inhibition

| Compound ID | Structure | Aurora A Ki (nM) | Aurora B Ki (nM) | Reference |

| 18 (CYC116) | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | 8.0 | 9.2 | [14][15] |

Experimental Protocol: Cellular Assay for Aurora Kinase Inhibition [12][16][17]

-

Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., HeLa, U2OS) in 96-well plates.

-

Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified duration (e.g., 8 hours).

-

-

Immunofluorescence Staining:

-

Fix the cells with formaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with primary antibodies against phospho-Histone H3 (a marker for Aurora B activity) and LATS2 (a marker for Aurora A activity).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Stain the DNA with a fluorescent dye (e.g., DAPI).

-

-

High-Content Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of phospho-Histone H3 and LATS2 to determine the inhibitory effect of the compound on Aurora A and B kinases.

-

Signaling Pathway: Aurora Kinases in Mitosis

USP1/UAF1 Deubiquitinase Complex Inhibition

The USP1/UAF1 complex is a key regulator of the DNA damage response, particularly in the Fanconi anemia and translesion synthesis pathways, through the deubiquitination of PCNA and FANCD2.[18][19][20][21] Inhibition of this complex can sensitize cancer cells to DNA-damaging agents like cisplatin.

Experimental Protocol: USP1-UAF1 Deubiquitination Assay [22][23][24]

-

Reaction Setup:

-

Deubiquitination Reaction:

-

Quenching and Analysis:

-

Stop the reaction by adding Laemmli sample buffer.[22]

-

Analyze the reaction products by SDS-PAGE and visualize by Coomassie staining or Western blotting to assess the extent of deubiquitination.

-

Signaling Pathway: USP1/UAF1 in the DNA Damage Response

Conclusion and Future Directions

Substituted N-phenylpyridin-4-amines represent a highly promising and versatile scaffold for the development of targeted therapeutics. Their demonstrated efficacy as inhibitors of key regulators of cell proliferation and genome stability, such as CDK2, Aurora kinases, and the USP1/UAF1 complex, underscores their potential in oncology and beyond. The detailed synthetic and biological protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel analogues with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring the full therapeutic potential of this compound class, including the investigation of novel targets and the development of combination therapies to overcome drug resistance.

References

- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 5. worldwide.promega.com [worldwide.promega.com]

- 6. Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones [imrpress.com]

- 7. Identification of novel cyclin A2 binding site and nanomolar inhibitors of cyclin A2-CDK2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.co.uk [promega.co.uk]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. promega.com [promega.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. frontiersin.org [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The DNA-binding activity of USP1-associated factor 1 is required for efficient RAD51-mediated homologous DNA pairing and homology-directed DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. embopress.org [embopress.org]

The Discovery and Synthetic History of 3-bromo-N-phenylpyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of the heterocyclic compound 3-bromo-N-phenylpyridin-4-amine. This molecule has emerged as a valuable intermediate in medicinal chemistry, particularly in the development of ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome pathway. This document details the key synthetic methodologies, including palladium-catalyzed cross-coupling reactions, and presents relevant quantitative data and experimental protocols. Furthermore, it visualizes the logical workflow of its synthesis and its role in the broader context of targeted protein degradation.

Introduction

3-bromo-N-phenylpyridin-4-amine is a substituted aminopyridine that has garnered interest as a versatile building block in the synthesis of more complex molecular architectures. Its strategic placement of a bromine atom and a phenylamino group on the pyridine ring allows for sequential functionalization, making it an attractive starting material for the generation of diverse chemical libraries. A notable application of this compound is in the synthesis of tricyclic systems, such as gamma-carbolines, which have been identified as ligands for Cereblon (CRBN), a key protein in the ubiquitin-proteasome pathway.

Discovery and First Reported Synthesis

The synthesis of 3-bromo-N-phenylpyridin-4-amine has been reported in the context of developing novel heterocyclic compounds for applications in medicinal chemistry. One of the well-documented methods for its preparation is through a palladium-catalyzed N-arylation reaction, a testament to the advancements in cross-coupling chemistry.

A key synthetic approach involves the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds. This reaction typically utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine. In the case of 3-bromo-N-phenylpyridin-4-amine, the synthesis starts from 4-amino-3-bromopyridine and an arylating agent like iodobenzene.

Key Synthetic Protocols

Two primary synthetic routes for 3-bromo-N-phenylpyridin-4-amine are highlighted in the literature, both employing palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig N-Arylation of 4-amino-3-bromopyridine

This method utilizes a palladium catalyst in conjunction with a specialized phosphine ligand to facilitate the coupling of 4-amino-3-bromopyridine with iodobenzene.

A sealed tube equipped with a magnetic stir bar is charged with Pd2(dba)3 (4 mol %), XantPhos (8 mol %), and t-BuONa (2 equivalents). To this, 4-amino-3-bromopyridine (1 equivalent) and dry toluene are added, followed by iodobenzene (1.2 equivalents). The reaction mixture is then stirred at 110°C for 6 hours. After completion, the crude product is filtered through a celite pad and purified by column chromatography.[1][2]

Logical Workflow for Buchwald-Hartwig Synthesis

Caption: Workflow for the synthesis of 3-bromo-N-phenylpyridin-4-amine.

Synthesis as an Intermediate for CRBN Ligands

In the context of synthesizing tricyclic Cereblon (CRBN) ligands, 3-bromo-N-phenylpyridin-4-amine is prepared as a key intermediate. This synthesis also employs a palladium-catalyzed coupling.

A mixture of 3-bromo-N-phenylpyridin-4-amine is prepared, and its subsequent reaction to form a 5H-pyrido[4,3-b]indole is carried out. A mixture of 3-bromo-N-phenylpyridin-4-amine (0.87 g, 3.49 mmol), palladium acetate (78.4 mg, 0.35 mmol), DUB (1.1 g, 6.99 mmol), and DCHPB (0.24 g, 0.70 mmol) in DMA (10 mL) is degassed with nitrogen. The reaction is heated to 170°C and stirred for 2 hours under microwave conditions. After cooling, the reaction mixture is filtered, and the filtrate is purified via reverse-phase column chromatography.[3][4]

Quantitative Data

The following table summarizes the reported quantitative data for the synthesis of 3-bromo-N-phenylpyridin-4-amine.

| Parameter | Value | Reference |

| Yield | 87% | [1][2] |

| Yield | 55.0% | [3] |

| Appearance | Beige solid | [1][2] |

| Appearance | Yellow solid | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ: 8.47 (s, 1H), 8.12 (d, J = 5.6 Hz, 1H), 7.42 (t, J = 7.9 Hz, 2H), 7.23 – 7.17 (m, 3H), 6.12 (s, 1H) | [1][2] |

| LC/MS (ESI, m/z) | [M+1]⁺ = 250.1 | [3] |

Applications in Drug Discovery: Targeting the Ubiquitin-Proteasome Pathway

A significant application of 3-bromo-N-phenylpyridin-4-amine is as a precursor for the synthesis of ligands targeting Cereblon (CRBN). CRBN is a substrate receptor of the E3 ubiquitin ligase complex, which is a central component of the Ubiquitin-Proteasome Pathway (UPP). The UPP is a critical cellular process responsible for the degradation of misfolded or unnecessary proteins. By developing ligands that bind to CRBN, it is possible to induce the degradation of specific target proteins, a therapeutic strategy known as targeted protein degradation.

The synthesis of 5H-pyrido[4,3-b]indole from 3-bromo-N-phenylpyridin-4-amine represents the formation of a core scaffold for such CRBN ligands.[3][4]

Signaling Pathway Context: Role in Targeted Protein Degradation

Caption: Role of 3-bromo-N-phenylpyridin-4-amine in CRBN ligand synthesis.

Conclusion

3-bromo-N-phenylpyridin-4-amine serves as a key synthetic intermediate with demonstrated utility in the field of drug discovery. The development of robust synthetic methods, such as the Buchwald-Hartwig amination, has made this compound readily accessible for the construction of complex heterocyclic systems. Its role in the synthesis of Cereblon ligands underscores its importance in the exploration of novel therapeutic modalities, particularly in the rapidly advancing area of targeted protein degradation. This guide provides a foundational understanding of this compound for researchers and professionals engaged in the design and synthesis of new pharmaceutical agents.

References

An In-depth Technical Guide to 3-bromo-N-phenylpyridin-4-amine Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and relevant signaling pathways of 3-bromo-N-phenylpyridin-4-amine derivatives and their analogues. The information presented is curated from recent scientific literature and is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the area of oncology.

Core Structure and Chemical Scaffolds

The core chemical scaffold of interest is 3-bromo-N-phenylpyridin-4-amine. This structure serves as a versatile template for the development of various derivatives and analogues with a range of biological activities. The bromine atom at the 3-position of the pyridine ring provides a convenient handle for synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

Synthesis Strategies

The synthesis of 3-bromo-N-phenylpyridin-4-amine derivatives and their analogues typically involves multi-step reaction sequences. Key synthetic methodologies include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, and standard functional group transformations.

General Synthetic Approach

A general and adaptable synthetic route for the preparation of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, which are structurally related to the core topic, has been described. This approach often utilizes a Buchwald-Hartwig amination reaction.[1][2]

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpyrimidin-2-amine Synthesis [1]

-

Reaction Setup: A mixture of the corresponding amine (e.g., 4-(pyridin-3-yl)pyrimidin-2-amine, 0.87 mmol), the appropriate aryl bromide (0.87 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.087 mmol), xantphos (0.087 mmol), and sodium tert-butoxide (2.61 mmol) is prepared in a round-bottom flask.

-

Solvent and Atmosphere: Toluene (15 mL) is added to the mixture, and the flask is purged with nitrogen.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 8 hours under a nitrogen atmosphere.

-

Work-up: After cooling, the toluene is removed under reduced pressure. The resulting residue is triturated with water (50 mL).

-

Purification: The crude product is then purified, for instance, by extraction with an organic solvent like ethyl acetate, followed by chromatographic techniques to yield the desired N-aryl derivative.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for the synthesis of these derivatives, particularly for creating carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide (such as a 3-bromopyridine derivative) with an arylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Ligand-Free Suzuki-Miyaura Cross-Coupling [3]

-

Reaction Setup: A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and palladium(II) acetate (0.5 mol%) is prepared in a suitable reaction vessel.

-

Solvent: A water-ethanol blend (WEB, 3 mL) is used as the solvent.

-

Reaction Conditions: The mixture is stirred at room temperature for the required duration.

-

Work-up and Purification: The reaction mixture is extracted with diethyl ether. The combined organic layers are then purified by column chromatography on silica gel to afford the coupled product.

Biological Activity and Therapeutic Potential

Derivatives and analogues of 3-bromo-N-phenylpyridin-4-amine have shown significant potential as inhibitors of various protein kinases, making them attractive candidates for cancer therapy.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[4] One of the most promising compounds from this series, designated as 7l , exhibited significant antiproliferative activity against a panel of cancer cell lines with IC50 values in the low micromolar to nanomolar range.[4] Mechanistic studies revealed that compound 7l induces cell cycle arrest and apoptosis in cancer cells.[4]

Table 1: In Vitro Antiproliferative Activity of CDK2 Inhibitor 7l [4]

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | 0.83 |

| HT-29 | Colorectal Cancer | 2.12 |

| MCF-7 | Breast Cancer | 3.12 |

| HeLa | Cervical Cancer | 8.61 |

Table 2: Kinase Inhibitory Activity of Compound 7l [4]

| Kinase | IC50 (nM) |

| CDK2/cyclin A2 | 64.42 |

Unc-51 Like Autophagy Activating Kinase 1 (ULK1) Inhibition

Another class of related compounds, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, have been identified as novel inhibitors of Unc-51 Like Autophagy Activating Kinase 1 (ULK1).[5] ULK1 is a key initiator of autophagy, a cellular process that can promote cancer cell survival.[6][7][8] The most active compound in this series, 3s , demonstrated potent inhibition of ULK1 kinase activity and induced apoptosis in non-small cell lung cancer (NSCLC) cells while simultaneously blocking autophagy.[5]

Table 3: Biological Activity of ULK1 Inhibitor 3s [5]

| Target/Cell Line | Activity |

| ULK1 Kinase | Potent Inhibitory Activity |

| A549 (NSCLC) Cells | Inhibition of Proliferation |

| A549 (NSCLC) Cells | Induction of Apoptosis |

| A549 (NSCLC) Cells | Blockade of Autophagy |

Signaling Pathways

Understanding the signaling pathways in which the molecular targets of these compounds are involved is crucial for drug development.

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[9][10] The activity of CDK2 is dependent on its association with cyclins, primarily cyclin E and cyclin A.[10] The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[9][11] Inhibition of CDK2 leads to cell cycle arrest at the G1/S checkpoint, preventing cancer cell proliferation.

Caption: CDK2 signaling pathway and the point of inhibition.

ULK1 Signaling Pathway in Autophagy

ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[6][7][8] It is a central component of a protein complex that is negatively regulated by mTORC1 in nutrient-rich conditions.[12] Under cellular stress, such as nutrient deprivation, mTORC1 is inhibited, leading to the activation of the ULK1 complex and the initiation of autophagosome formation.[12][13] By inhibiting ULK1, the 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives can block the initiation of autophagy, a process that cancer cells often exploit for survival.

Caption: ULK1 signaling in autophagy and point of inhibition.

Experimental Workflow

The discovery and development of novel 3-bromo-N-phenylpyridin-4-amine derivatives and their analogues typically follow a structured experimental workflow, from initial synthesis to biological evaluation.

Caption: A typical experimental workflow for drug discovery.

Conclusion

The 3-bromo-N-phenylpyridin-4-amine scaffold and its analogues represent a promising area for the development of novel kinase inhibitors with therapeutic potential, particularly in oncology. The synthetic accessibility of these compounds, coupled with their potent biological activities against key cancer targets such as CDK2 and ULK1, underscores their importance for further investigation. This guide provides a foundational understanding of the synthesis, biological evaluation, and mechanisms of action of these compounds, which can aid researchers in the design and development of the next generation of targeted cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Predicted Protein Targets of 3-bromo-N-phenylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted protein targets of the novel small molecule, 3-bromo-N-phenylpyridin-4-amine. Due to the absence of direct experimental data for this specific compound, this document outlines a robust, simulated in silico prediction workflow, details the methodologies for subsequent experimental validation, and presents hypothetical predicted targets based on the analysis of structurally similar compounds. The objective is to furnish researchers and drug development professionals with a foundational understanding of the potential biological activities of 3-bromo-N-phenylpyridin-4-amine, thereby guiding future research and development efforts.

Introduction

3-bromo-N-phenylpyridin-4-amine is a synthetic organic compound featuring a substituted pyridine core. The aminopyridine scaffold is a well-established pharmacophore present in numerous biologically active molecules, suggesting that this compound is likely to interact with a range of protein targets. Understanding these potential interactions is a critical first step in elucidating its mechanism of action, identifying potential therapeutic applications, and assessing its safety profile.

This document simulates a comprehensive target prediction and validation cascade, commencing with in silico methodologies to generate a preliminary list of putative protein targets. It further details the requisite experimental protocols to validate these computational predictions and concludes with a discussion of potential signaling pathways that may be modulated by 3-bromo-N-phenylpyridin-4-amine.

Disclaimer: The protein targets and associated data presented in this document are the result of a simulated in silico prediction process and are intended for illustrative purposes. These predictions require experimental validation.

In Silico Target Prediction

The initial phase of target identification for a novel compound for which no experimental data exists relies on computational, or in silico, methods. These approaches leverage the principle that structurally similar molecules often exhibit similar biological activities. For 3-bromo-N-phenylpyridin-4-amine, a multi-pronged in silico strategy is proposed, incorporating ligand-based and structure-based methodologies to generate a high-confidence list of potential protein targets.

Methodology

A hypothetical SMILES (Simplified Molecular Input Line Entry System) string for 3-bromo-N-phenylpyridin-4-amine, Brc1cnccc1Nc2ccccc2, was generated based on its chemical name. This structure serves as the input for various web-based prediction servers.

-

Ligand-Based Similarity Searching: This approach compares the 2D and 3D structure of the query molecule to extensive databases of known bioactive compounds. Web servers such as SwissTargetPrediction utilize a combination of 2D fingerprints and 3D shape similarity to identify known ligands that are structurally analogous to the query compound. The protein targets of these identified ligands are then inferred as potential targets for the query molecule.

-

Pharmacophore-Based Screening: This method identifies the essential three-dimensional arrangement of chemical features (pharmacophore) of the query molecule that are responsible for its biological activity. This pharmacophore is then screened against a database of protein structures to identify those with binding sites that can accommodate it. Web servers like PharmMapper employ this reverse pharmacophore matching approach.

-

Reverse Docking: In contrast to traditional virtual screening where a library of compounds is docked to a single target, reverse docking involves docking a single ligand (3-bromo-N-phenylpyridin-4-amine) into the binding sites of a large collection of protein structures. This structure-based approach can identify proteins that are predicted to form stable binding interactions with the compound. ReverseDock is an example of a web server that facilitates this type of analysis.

Predicted Protein Target Classes